1-Propanone, 3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)-

Description

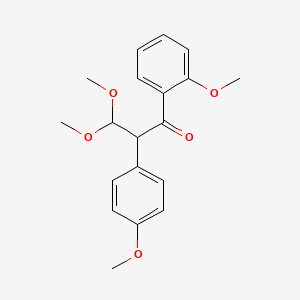

The compound 1-Propanone, 3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)- is a propanone derivative featuring three methoxy groups and two substituted phenyl rings. Its molecular formula is C₁₉H₂₂O₅, with a molecular weight of 330.38 g/mol.

Properties

CAS No. |

156869-47-5 |

|---|---|

Molecular Formula |

C19H22O5 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-one |

InChI |

InChI=1S/C19H22O5/c1-21-14-11-9-13(10-12-14)17(19(23-3)24-4)18(20)15-7-5-6-8-16(15)22-2/h5-12,17,19H,1-4H3 |

InChI Key |

MLAXTDFSIRAHCW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(OC)OC)C(=O)C2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One possible route could be the Friedel-Crafts acylation of methoxy-substituted benzene derivatives with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Propanone, 3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)- may have various applications in scientific research, including:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions or metabolic pathways.

Medicine: Investigating its pharmacological properties or potential therapeutic uses.

Industry: Utilization in the production of fine chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups

- 1-(4-Methoxyphenyl)-3-phenyl-1-propanone (C₁₆H₁₆O₂, MW 240.29): This compound lacks the dimethoxy and 2-methoxyphenyl substituents present in the target molecule. Its simpler structure reduces steric hindrance and polarity, likely resulting in lower boiling points compared to the target compound .

- 3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone (C₁₀H₁₂O₄, MW 196.20): Replacing methoxy groups with hydroxyl groups increases hydrogen bonding capacity, enhancing aqueous solubility. This difference highlights how functional group substitution (methoxy vs. hydroxyl) alters physicochemical behavior .

- 2-Hydroxy-3,3-dimethoxy-1-(4-methoxyphenyl)propan-1-one (Structure from ):

Contains a hydroxyl group alongside dimethoxy substituents, creating a balance between polarity and reactivity. The hydroxyl group may facilitate participation in redox reactions, unlike the fully methoxylated target compound .

Thermodynamic and Physical Properties

- 2-Propanone, 1-(4-methoxyphenyl)- (C₁₀H₁₂O₂, MW 164.20): Reported boiling point: 418.20 K. The target compound, with additional methoxy and phenyl groups, is expected to have a significantly higher boiling point due to increased molecular weight and polarity .

- 1-(4-Methoxy-3-methylphenyl)propan-1-one (C₁₂H₁₆O₂, MW 192.25):

A methyl group substitution reduces polarity compared to methoxy groups, leading to lower melting points and altered solubility profiles .

Data Table: Key Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (K) | Notable Properties |

|---|---|---|---|---|---|

| Target Compound | C₁₉H₂₂O₅ | 330.38 | 3 methoxy, 2 phenyl | Not reported | High polarity, synthetic intermediate |

| 1-(4-Methoxyphenyl)-3-phenyl-1-propanone | C₁₆H₁₆O₂ | 240.29 | 1 methoxy, 2 phenyl | ~450 (estimated) | Lower steric hindrance |

| 3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-propanone | C₁₀H₁₂O₄ | 196.20 | 1 hydroxyl, 1 methoxy | Not reported | Enhanced solubility, redox activity |

| 2-Propanone, 1-(4-methoxyphenyl)- | C₁₀H₁₂O₂ | 164.20 | 1 methoxy | 418.20 | Baseline for thermal comparisons |

Biological Activity

1-Propanone, 3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)-, also known as a substituted propanone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features multiple methoxy groups and aromatic rings, which are often associated with various pharmacological effects. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The chemical formula for 1-Propanone, 3,3-dimethoxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)- is , with a molecular weight of approximately 286.31 g/mol. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 286.31 g/mol |

| Formula | C₁₆H₁₈O₄ |

| Boiling Point | Not specified |

| Solubility | Not specified |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate methoxy-substituted phenylacetone derivatives through acylation or alkylation reactions. For instance, starting materials can include methoxybenzaldehydes and acetone derivatives under acidic or basic conditions to yield the desired propanone structure.

Antiproliferative Effects

Recent studies have indicated that compounds similar to 1-Propanone, particularly those with methoxy substitutions, exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives tested against human breast cancer cells (MCF-7) and leukemia cells (K562) showed promising results in inhibiting cell growth and inducing apoptosis.

- Mechanism of Action : The antiproliferative effects are often attributed to the induction of apoptosis through pathways involving caspase activation and modulation of cell cycle regulators such as PCNA (proliferating cell nuclear antigen) .

Case Studies

- Study on Anticancer Activity : A study published in MDPI demonstrated that certain substituted phenyl ketones exhibited cytotoxicity against MCF-7 cells through the activation of apoptotic pathways . The study highlighted that increasing the bulkiness of substituents at specific positions could either enhance or diminish biological activity.

- Fluorescence Properties : Another investigation revealed that some derivatives not only possess antiproliferative properties but also exhibit fluorescence characteristics useful for pH sensing applications . This dual functionality suggests potential for use in both therapeutic and diagnostic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.